Potent and Selective Inhibition of AKR1C3 with 2-Butyl-4,6-dichloropyrimidine
In a cellular assay, 2-butyl-4,6-dichloropyrimidine potently inhibits aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 13 nM [1]. This activity is highly selective against the closely related isoforms AKR1C1 and AKR1C4, against which the compound shows negligible inhibition (IC50 > 30,000 nM) [1]. This >2,300-fold selectivity window for AKR1C3 over AKR1C1/C4 is a key differentiator. For comparison, the shorter-chain analog 2-ethyl-4,6-dichloropyrimidine shows weak inhibition of an unrelated target (Plasmodium G6PD) with an IC50 of 17,900 nM [2], and 2,4,6-trichloropyrimidine (lacking the 2-butyl group) typically serves as a non-selective electrophilic warhead rather than a potent, selective enzyme inhibitor.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (AKR1C3) |
| Comparator Or Baseline | IC50 > 30,000 nM (AKR1C1, AKR1C4); 2-ethyl analog IC50 = 17,900 nM (PfG6PD); 2,4,6-trichloropyrimidine (non-selective electrophile) |
| Quantified Difference | >2,300-fold selectivity over AKR1C1/C4; ~1,380-fold more potent than 2-ethyl analog on respective primary targets. |
| Conditions | Human HCT116 cells expressing AKR1C3; PR-104H formation from PR-104A; preincubation 2 hrs. |
Why This Matters
This data demonstrates that the 2-butyl substituent imparts both high potency and target selectivity, which are critical for minimizing off-target effects and toxicity in drug development programs focused on AKR1C3 (e.g., hormone-dependent cancers).
- [1] BindingDB BDBM50446014 (CHEMBL3103332). Affinity Data: IC50 13 nM for AKR1C3; >30,000 nM for AKR1C1 and AKR1C4. Data curated from University of Auckland/ChEMBL. View Source
- [2] BindingDB BDBM50396484 (CHEMBL2170931). Affinity Data: IC50 17,900 nM for Plasmodium falciparum G6PD. Data curated from ChEMBL. View Source
